molecular formula C21H22FN5O2 B2501544 (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034298-82-1

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2501544
CAS RN: 2034298-82-1
M. Wt: 395.438
InChI Key: RKDSQQRUVMMWGV-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst gave 4-(1H-imidazol-1-yl) benzaldehyde which on treatment with substituted acetophenones yielded corresponding chalcones .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Each chalcone on further reaction with guanidine hydrochloride resulted in title compounds .


Physical And Chemical Properties Analysis

1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Crystallography

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone has been studied for its synthesis methods and crystallographic properties. Huang et al. (2021) described the synthesis of similar boric acid ester intermediates with benzene rings through a three-step substitution reaction. The molecular structures of the compounds were confirmed by spectroscopy and mass spectrometry, and single crystals were measured by X-ray diffraction. Density Functional Theory (DFT) was utilized to further calculate the molecular structures, which were consistent with the crystal structures determined by single-crystal X-ray diffraction. The study also explored the molecular electrostatic potential and frontier molecular orbitals of the compounds, revealing some of their physicochemical properties (Huang et al., 2021).

Antimicrobial and Antimycobacterial Activities

Compounds with structures similar to the mentioned compound have been evaluated for their antimicrobial and antimycobacterial activities. Narasimhan et al. (2011) synthesized a series of compounds and screened them for their antimicrobial and antimycobacterial activities. They found that some compounds exhibited potent activity, comparable to standard drugs like ciprofloxacin and ethambutol (Narasimhan et al., 2011).

Bioactivity and Pharmacophores

The imidazo[1,2-a]pyridine fragment, part of the compound's structure, has been widely used due to its different types of bioactivity. Lifshits et al. (2015) discussed various methods of production for popular 2-aminopyridines and developed a direct method for oxidizing the methyl group in compound 1 without preliminary protection of the amino group. This method allowed for a one-pot synthesis of the precursor of alcohol 1, demonstrating the compound's potential as a pharmacophore (Lifshits et al., 2015).

Mechanism of Action

Future Directions

The broad range of chemical and biological properties of imidazole has made it an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs .

properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2/c1-2-18-19(22)20(25-13-24-18)29-17-7-9-27(12-17)21(28)16-5-3-15(4-6-16)11-26-10-8-23-14-26/h3-6,8,10,13-14,17H,2,7,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDSQQRUVMMWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

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